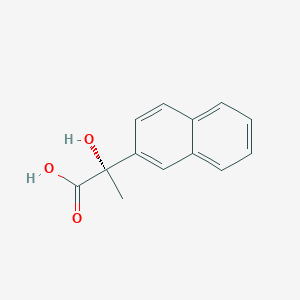
Ferrate (FeO42-), dipotassium, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrate (FeO4^2-), dipotassium, (T-4)-, also known as dipotassium ferrate (VI), is an inorganic compound with the chemical formula K2FeO4. It is a dark purple solid and one of the few examples of iron in the +6 oxidation state. Ferrate (VI) compounds are known for their strong oxidizing properties and have been studied for over a century.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrate (VI) salts can be synthesized by oxidizing iron in an aqueous medium with strong oxidizing agents under alkaline conditions. One common method involves the oxidation of iron (III) hydroxide with sodium hypochlorite in an alkaline solution: [ 2 \text{Fe(OH)}_3 + 3 \text{OCl}^- + 4 \text{OH}^- \rightarrow 2 \text{FeO}_4^{2-} + 5 \text{H}_2\text{O} + 3 \text{Cl}^- ] The ferrate ion is typically precipitated as the barium (II) salt, forming barium ferrate .
Industrial Production Methods
Industrial production of ferrate (VI) often involves the fusion of potassium hydroxide and iron (III) oxide in the presence of oxygen. This method produces potassium ferrate (VI) as follows: [ 8 \text{KOH} + 2 \text{Fe}_2\text{O}_3 + 3 \text{O}_2 \rightarrow 4 \text{K}_2\text{FeO}_4 + 4 \text{H}_2\text{O} ] This process is advantageous for large-scale production due to its simplicity and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Ferrate (VI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is a powerful oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Ferrate (VI) is typically used in alkaline conditions to maintain its stability. Common reagents include sodium hypochlorite, potassium hydroxide, and iron (III) hydroxide. The reactions are often carried out in aqueous solutions at high pH to prevent the decomposition of the ferrate ion .
Major Products Formed
The major products formed from the reactions of ferrate (VI) depend on the specific substrates and conditions used. For example, in the oxidation of alcohols, ferrate (VI) can produce carbonyl compounds such as aldehydes and ketones .
Scientific Research Applications
Ferrate (VI) has a wide range of scientific research applications due to its strong oxidizing properties and environmental benefits. Some of the key applications include:
Water Treatment: Ferrate (VI) is used as an oxidant, coagulant, and disinfectant in water treatment processes.
Organic Synthesis: Ferrate (VI) is employed as a green oxidant in organic synthesis, facilitating the oxidation of various organic compounds without producing harmful by-products.
Biomedical Applications: Research has explored the use of ferrate (VI) in biomedical applications, such as the development of antimicrobial agents and the treatment of certain diseases.
Industrial Applications: Ferrate (VI) is used in industrial processes for the oxidation of waste materials and the treatment of industrial effluents.
Mechanism of Action
The mechanism of action of ferrate (VI) involves its strong oxidizing properties. Ferrate (VI) can transfer oxygen atoms to substrates, leading to the oxidation of the substrates and the reduction of ferrate (VI) to iron (III). The high redox potential of ferrate (VI) makes it effective in breaking down complex organic molecules and inactivating microorganisms .
Comparison with Similar Compounds
Ferrate (VI) is unique among oxidizing agents due to its high oxidation state and environmental benefits. Similar compounds include:
Potassium Permanganate (KMnO4): Both potassium permanganate and ferrate (VI) are strong oxidizing agents, but ferrate (VI) is more environmentally friendly as it produces non-toxic by-products.
Sodium Ferrate (Na2FeO4): Sodium ferrate is another ferrate (VI) compound with similar oxidizing properties.
Barium Ferrate (BaFeO4): Barium ferrate is used in specific applications where its lower solubility is advantageous.
Ferrate (VI) stands out due to its combination of strong oxidizing power, stability in alkaline conditions, and environmentally benign by-products.
Properties
CAS No. |
13718-66-6 |
|---|---|
Molecular Formula |
FeH6K2O4 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
dipotassium;iron;dihydroxide;dihydrate |
InChI |
InChI=1S/Fe.2K.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
InChI Key |
RBBLLIOXFIFIOR-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[OH-].[OH-].[K+].[K+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


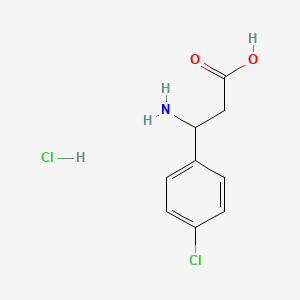
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
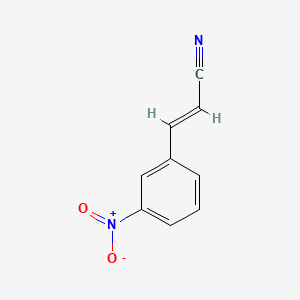
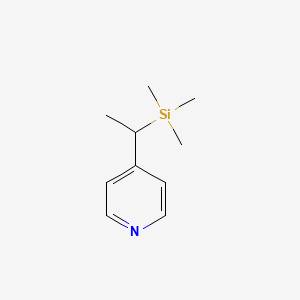
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)
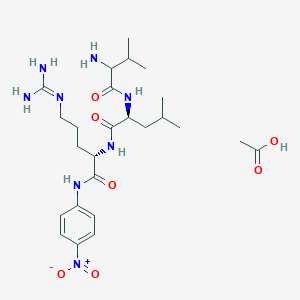
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
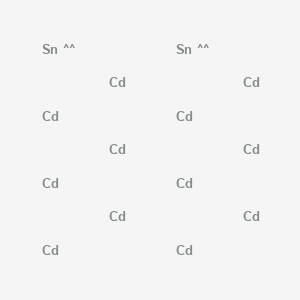
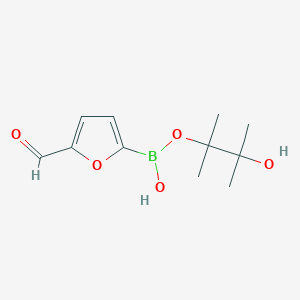
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
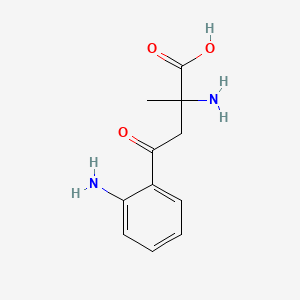
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
